molecular formula C23H32N2O3 B8757645 tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Cat. No.: B8757645
M. Wt: 384.5 g/mol
InChI Key: UKFHOTNATOJBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with a unique structure that includes benzyl, hydroxy, amino, phenyl, and carbamic acid ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl and phenyl precursors, followed by the introduction of hydroxy and amino groups through selective functionalization reactions. The final step often involves the esterification of carbamic acid with tert-butyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The amino group can be reduced to an amine using reducing agents.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-3-hydroxy-4-amino-5-phenylpentyl)carbamic acid methyl ester
  • (1-Benzyl-3-hydroxy-4-amino-5-phenylpentyl)carbamic acid ethyl ester

Uniqueness

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its specific combination of functional groups and the presence of the tert-butyl ester moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different ester groups.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

InChI

InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)

InChI Key

UKFHOTNATOJBKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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